molecular formula C15H22N2 B2944485 1-Benzyl-2-cyclopropyl-2-methylpiperazine CAS No. 1342988-25-3

1-Benzyl-2-cyclopropyl-2-methylpiperazine

Cat. No. B2944485
CAS RN: 1342988-25-3
M. Wt: 230.355
InChI Key: MSBZMLFPZSQPNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-Benzyl-2-cyclopropyl-2-methylpiperazine” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .

Scientific Research Applications

Asymmetric Syntheses

  • Asymmetric Synthesis of Amino Acids : A study focused on asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids using highly functionalized monochiral olefines, including benzylidene or alkylidene diketopiperazines (Alcaraz et al., 1994).

Crystal Structure Analysis

  • Analysis of Benzimidazole Derivatives : A research focused on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, providing insights into its molecular structure (Ozbey et al., 2001).

Organic Synthesis and Transformation

  • Synthesis of Ring-Fused Benzazepines : Research on the synthesis of 1-benzazepines via a [1,5]-hydride shift/7-endo cyclization sequence, using a cyclopropane moiety as the hydride acceptor (Suh et al., 2017).
  • Synthesis of Benzothiazole and Benzoxazole Derivatives : A study on the synthesis of 1-benzylpiperazin-2-one nitrone and its reaction with alkynes and alkenes (Bernotas & Adams, 1996).

Applications in Medicinal Chemistry

  • Design of 5-HT1A Serotonin Ligands : A study elaborating on the synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives, showcasing their potency as 5-HT1A serotonin receptor ligands (Siracusa et al., 2008).

Mechanism of Action

The mechanism of action of “1-Benzyl-2-cyclopropyl-2-methylpiperazine” is not provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “1-Benzyl-2-cyclopropyl-2-methylpiperazine” are not explicitly provided in the sources I found .

properties

IUPAC Name

1-benzyl-2-cyclopropyl-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-15(14-7-8-14)12-16-9-10-17(15)11-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZMLFPZSQPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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